molecular formula C13H17N5 B2957623 N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine CAS No. 1706438-19-8

N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine

Cat. No.: B2957623
CAS No.: 1706438-19-8
M. Wt: 243.314
InChI Key: MEMYSJAMLSAIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminophenyl group, an ethyl group, and a methylpyrimidine core. Its chemical properties make it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzonitrile with ethylamine under controlled conditions to form an intermediate. This intermediate is then subjected to cyclization with methylpyrimidine derivatives to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(4-aminophenyl)-N4-ethyl-6-methylpyrimidine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-N-(4-aminophenyl)-4-N-ethyl-6-methylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-3-15-12-8-9(2)16-13(18-12)17-11-6-4-10(14)5-7-11/h4-8H,3,14H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMYSJAMLSAIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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